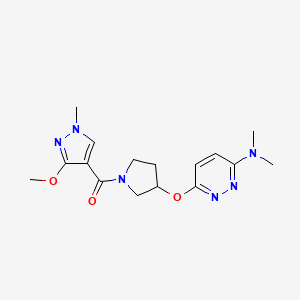
3-Methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It is a derivative of tetrahydroquinoline, featuring a methyl group at the third position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
作用機序
Target of Action
3-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various natural products and therapeutic lead compounds Thiqs are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission .
Mode of Action
For instance, N-benzyl THIQs function as antineuroinflammatory agents . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, they have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific molecular and cellular effects of this compound are subjects of ongoing research.
生化学分析
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins
Dosage Effects in Animal Models
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been studied in rats, showing some damage to dopaminergic neurons at high doses
Metabolic Pathways
It is known that tetrahydroquinoline derivatives can be produced through various synthetic strategies
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic reduction of quinaldine (2-methylquinoline) using hydrogen in the presence of a suitable catalyst such as palladium on carbon. This method yields high purity this compound .
Industrial Production Methods: Industrial production typically employs similar catalytic hydrogenation techniques, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .
化学反応の分析
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can yield fully saturated amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungstate ion.
Reduction: Diethylsilane in the presence of a catalyst such as boron trifluoride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Functionalized tetrahydroquinoline derivatives.
科学的研究の応用
3-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting neurodegenerative diseases and infections.
Industry: It is employed as an antioxidant and corrosion inhibitor in various industrial processes
類似化合物との比較
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the third position.
N-Methyl-1,2,3,4-tetrahydroquinoline: Features a methyl group on the nitrogen atom.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the sixth position
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMGUAGCNSWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942867 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-20-6 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
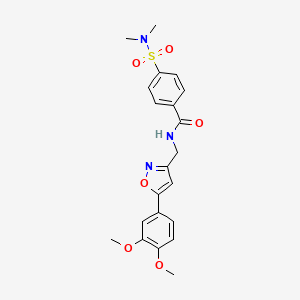
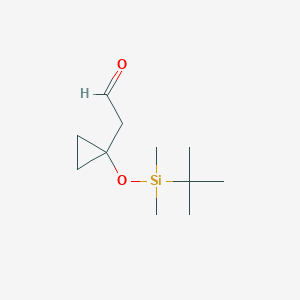

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)
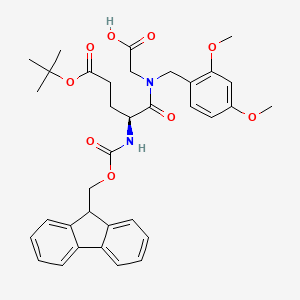
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
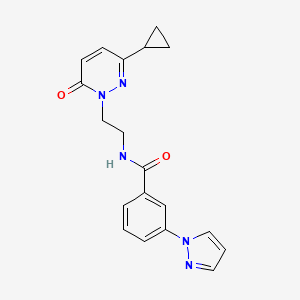
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2921528.png)
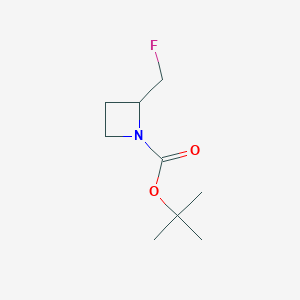
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)
